![molecular formula C21H17ClN4O2 B2828465 5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895005-75-1](/img/structure/B2828465.png)
5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their biological activity . They are characterized by a fused pyrazole and pyrimidine ring.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the formation of a pyrazol-3-one substrate .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms) .Scientific Research Applications
Antimicrobial and Anticancer Agents
A series of novel compounds, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds were characterized by various spectroscopic methods and showed good to excellent antimicrobial activity, with some exhibiting higher anticancer activity than reference drugs like doxorubicin. This indicates their potential as therapeutic agents against microbial infections and cancer (Hafez et al., 2016).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines have been identified as a general class of compounds that exhibit A1 adenosine receptor affinity. The synthesis of these analogues has shown significant activity, suggesting their use in modulating adenosine receptor-mediated physiological processes, which could be beneficial in treating conditions like inflammation or cardiovascular diseases (F. Harden et al., 1991).
Insecticidal and Antibacterial Potential
The synthesis and evaluation of pyrimidine linked pyrazole heterocyclics under microwave irradiation have been explored. These compounds demonstrated notable insecticidal and antimicrobial activities, presenting a new avenue for the development of agrochemicals and antibacterial agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Activities
A novel series of pyrazolo[3,4-d]pyrimidinones were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were found to inhibit cell growth in various cancer cell lines and exhibited anti-inflammatory properties by targeting the 5-lipoxygenase pathway, indicating their potential in cancer and inflammation treatment strategies (A. Rahmouni et al., 2016).
properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-3-8-18(14(2)9-13)26-20-17(10-24-26)21(28)25(12-23-20)11-19(27)15-4-6-16(22)7-5-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGDFWSFPIUCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2828382.png)
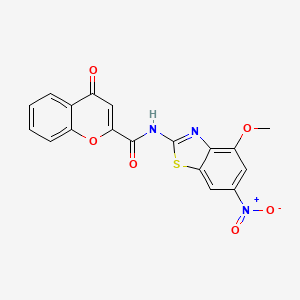
![ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2828384.png)
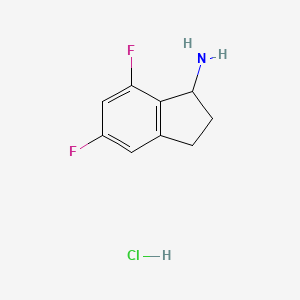
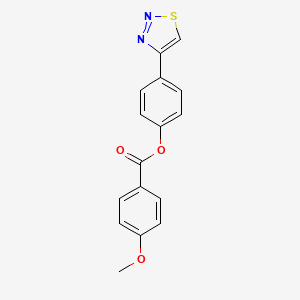
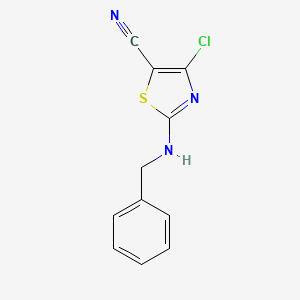
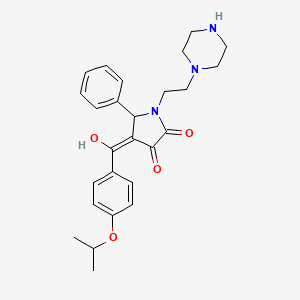
![6-ethyl-3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-2-morpholino-4(3H)-pyrimidinone](/img/structure/B2828395.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)

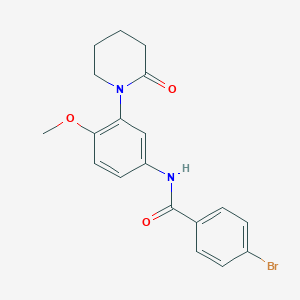
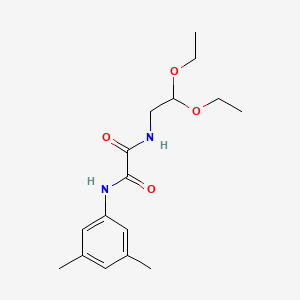
![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2828403.png)
![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)